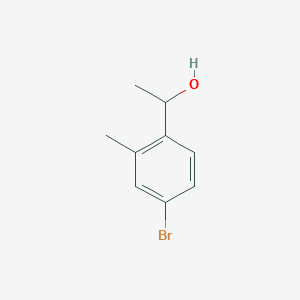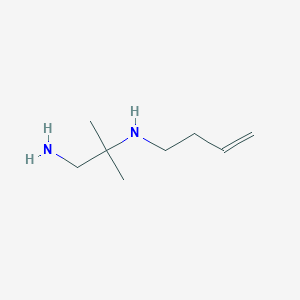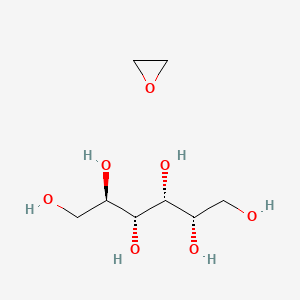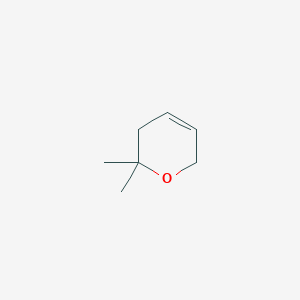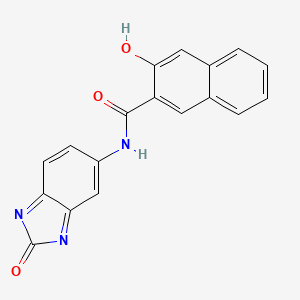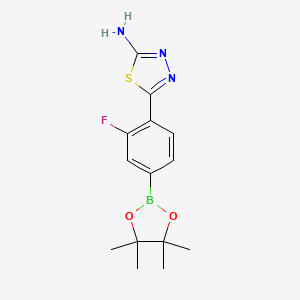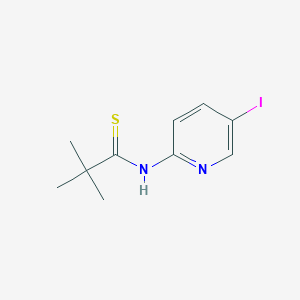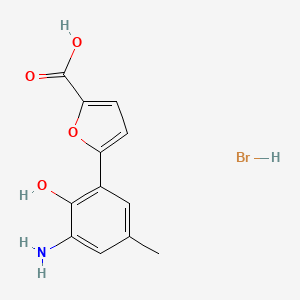
5-(3-amino-2-hydroxy-5-methylphenyl)furan-2-carboxylic acid;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-amino-2-hydroxy-5-methylphenyl)furan-2-carboxylic acid;hydrobromide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a hydroxyl group, and a furan ring, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-amino-2-hydroxy-5-methylphenyl)furan-2-carboxylic acid;hydrobromide typically involves multiple steps. One common method includes the bromination of 2-hydroxy-3,5-diiodo-acetophenone in acetic acid under light irradiation . Another method involves the reaction of bromine with 3,5-dibromo-2-hydroxy-acetophenone in refluxing acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar conditions as those in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
5-(3-amino-2-hydroxy-5-methylphenyl)furan-2-carboxylic acid;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(3-amino-2-hydroxy-5-methylphenyl)furan-2-carboxylic acid;hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(3-amino-2-hydroxy-5-methylphenyl)furan-2-carboxylic acid;hydrobromide involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their function. The furan ring can participate in π-π interactions, further modulating the compound’s activity.
相似化合物的比较
Similar Compounds
- 2-Bromo-1-(2-hydroxy-3,5-diiodophenyl)ethanone
- 2-Bromo-1-(4-hydroxy-3,5-dinitrophenyl)ethanone
- 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
Uniqueness
5-(3-amino-2-hydroxy-5-methylphenyl)furan-2-carboxylic acid;hydrobromide is unique due to the presence of both an amino group and a furan ring, which are not commonly found together in similar compounds
属性
分子式 |
C12H12BrNO4 |
|---|---|
分子量 |
314.13 g/mol |
IUPAC 名称 |
5-(3-amino-2-hydroxy-5-methylphenyl)furan-2-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C12H11NO4.BrH/c1-6-4-7(11(14)8(13)5-6)9-2-3-10(17-9)12(15)16;/h2-5,14H,13H2,1H3,(H,15,16);1H |
InChI 键 |
FDFORHCNPUBQTA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)N)O)C2=CC=C(O2)C(=O)O.Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1-[(1,1-dimethylethoxy)carbonyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester](/img/structure/B8522047.png)
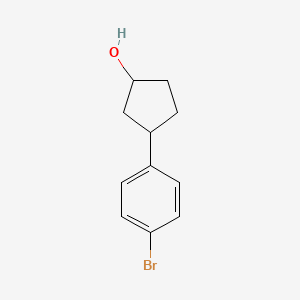
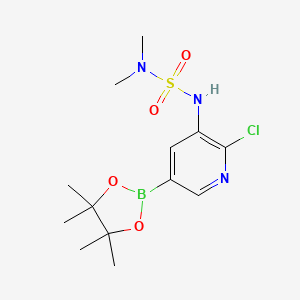
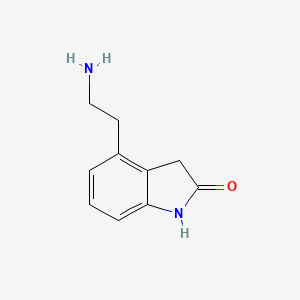
![1-Chloro-4-{[2-(chloromethyl)phenyl]sulfanyl}-2-methoxybenzene](/img/structure/B8522086.png)
![Thiazolo[4,5-d]pyrimidin-2-one](/img/structure/B8522092.png)
